N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-(1-phenylethyl)thiourea
Beschreibung
N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-(1-phenylethyl)thiourea is a synthetic organic compound belonging to the benzothiophene class. This compound is characterized by its complex structure, which includes a benzothiophene core substituted with chloro, methoxy, and carbamothioyl groups. It is of interest in various fields of scientific research due to its potential biological activities and unique chemical properties.
Eigenschaften
Molekularformel |
C19H17ClN2O2S2 |
|---|---|
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
3-chloro-6-methoxy-N-(1-phenylethylcarbamothioyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H17ClN2O2S2/c1-11(12-6-4-3-5-7-12)21-19(25)22-18(23)17-16(20)14-9-8-13(24-2)10-15(14)26-17/h3-11H,1-2H3,(H2,21,22,23,25) |
InChI-Schlüssel |
TWCOYTOUYKBLBV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=S)NC(=O)C2=C(C3=C(S2)C=C(C=C3)OC)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-(1-phenylethyl)thiourea typically involves multiple steps:
Formation of the Benzothiophene Core: The initial step involves the construction of the benzothiophene core, which can be achieved through cyclization reactions of appropriate precursors.
Introduction of Substituents: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be performed using reagents like thionyl chloride, while methoxylation can be achieved using methanol in the presence of a catalyst.
Carbamothioyl Group Addition: The final step involves the introduction of the carbamothioyl group. This can be done by reacting the intermediate compound with phenylethyl isothiocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine derivative.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-(1-phenylethyl)thiourea has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but its ability to interfere with key biological processes is well-documented.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-(1-phenylethyl)thiourea
- 3-chloro-6-methoxy-N-[(1-phenylethyl)carbamothioyl]-1-benzothiophene-2-carboxylate
- 3-chloro-6-methoxy-N-[(1-phenylethyl)carbamothioyl]-1-benzothiophene-2-carboximidamide
Uniqueness
Compared to similar compounds, N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-(1-phenylethyl)thiourea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chloro, methoxy, and carbamothioyl groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
